molecular formula C₁₇H₁₁D₃O₇ B1140976 (7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione CAS No. 1217758-21-8

(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione

Cat. No. B1140976
M. Wt: 333.31
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione, also known as (7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione, is a useful research compound. Its molecular formula is C₁₇H₁₁D₃O₇ and its molecular weight is 333.31. The purity is usually 95%.
BenchChem offers high-quality (7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (7aR,10aS)-5-(Methoxy-d3)-3,4,7a,9,10,10a-hexahydro-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c]chromene-1,12-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Food Safety

Scientific Field

Mycotoxicology and Food Safety

Application Summary

Aflatoxin G2-d3 is studied for its role in food contamination and the subsequent health risks. The compound is a derivative of Aflatoxin G2, a mycotoxin produced by Aspergillus species, which can contaminate crops like maize and peanuts .

Methods of Application

Researchers employ chromatographic and spectroscopic methods to detect and quantify Aflatoxin G2-d3 in food samples. Techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry are commonly used for this purpose .

Results and Outcomes

Studies have shown that early detection and quantification of Aflatoxin G2-d3 can significantly reduce health risks. For instance, implementing stringent monitoring can lower the incidence of hepatocellular carcinoma, a cancer associated with aflatoxin exposure .

Pharmaceutical Research

Scientific Field

Pharmacology and Toxicology

Application Summary

In pharmaceutical research, Aflatoxin G2-d3’s toxicological profile is crucial for developing drugs that can mitigate its harmful effects. It serves as a reference compound for testing the efficacy of detoxifying agents .

Methods of Application

Toxicity assays and cell viability tests are conducted to assess the protective effects of potential drugs against Aflatoxin G2-d3. These include in vitro studies using cultured liver cells exposed to the toxin .

Results and Outcomes

The results from these studies provide insights into the mechanisms of aflatoxin-induced toxicity and help in the development of therapeutic interventions. For example, certain compounds have been identified that can reduce the cytotoxic effects of Aflatoxin G2-d3 .

Agricultural Studies

Scientific Field

Agricultural Biotechnology

Application Summary

Aflatoxin G2-d3 is used in agricultural studies to understand crop contamination and develop resistant crop varieties. It helps in assessing the effectiveness of biocontrol agents against aflatoxin-producing fungi .

Methods of Application

Field trials and greenhouse studies are conducted where crops are deliberately inoculated with Aflatoxin G2-d3. The effectiveness of resistant crop strains and biocontrol agents is then evaluated .

Results and Outcomes

These studies have led to the development of crop varieties with enhanced resistance to aflatoxin contamination, thereby improving food security and reducing economic losses due to crop spoilage .

Detection Technologies

Scientific Field

Analytical Chemistry

Application Summary

Aflatoxin G2-d3 serves as a standard in the development of new detection technologies for aflatoxins. Its stability and fluorescence properties make it an ideal candidate for calibration and testing of detection equipment .

Methods of Application

Advanced detection methods such as biosensors and molecular imprinting technology are calibrated using Aflatoxin G2-d3. These technologies aim to provide rapid and accurate detection of aflatoxins in various matrices .

Results and Outcomes

The calibration with Aflatoxin G2-d3 has resulted in the development of highly sensitive and specific detection methods that are now used in food safety monitoring programs worldwide .

Health Effects Research

Scientific Field

Public Health and Epidemiology

Application Summary

Research on Aflatoxin G2-d3’s health effects is vital for understanding its impact on human health. It is particularly important in epidemiological studies that correlate aflatoxin exposure with disease incidence .

Methods of Application

Epidemiological studies use biomarkers of Aflatoxin G2-d3 exposure to assess the risk of diseases such as liver cancer in populations. Data is collected through surveys and clinical tests .

Results and Outcomes

These studies have confirmed the carcinogenic nature of aflatoxins and have helped establish dietary exposure limits to protect public health .

Biotechnological Applications

Scientific Field

Biotechnology

Application Summary

Aflatoxin G2-d3 is used in biotechnological applications to explore biodetoxification strategies. It aids in the development of postbiotics and other biological agents that can neutralize aflatoxins .

Methods of Application

Biotechnological approaches involve the use of microorganisms or their enzymes to transform Aflatoxin G2-d3 into less toxic compounds. This includes fermentation processes and enzymatic treatments .

Results and Outcomes

The application of these biotechnological methods has shown promise in reducing the toxicity of aflatoxins in food and feed, contributing to safer consumption and reducing health risks .

Environmental Bioremediation

Scientific Field

Environmental Science

Application Summary

Aflatoxin G2-d3 is utilized in environmental bioremediation to study the degradation processes of aflatoxins in the environment and to develop methods to detoxify contaminated soils and water bodies .

Methods of Application

Bioremediation techniques involve the use of microorganisms that can metabolize Aflatoxin G2-d3, turning it into less harmful substances. These methods are often tested in controlled laboratory settings before field application .

Results and Outcomes

Successful bioremediation of Aflatoxin G2-d3 leads to a reduction in environmental toxicity, making areas previously unsuitable for agriculture or habitation safe again. Quantitative data show significant decreases in aflatoxin levels post-treatment .

Industrial Fermentation Processes

Scientific Field

Industrial Microbiology

Application Summary

In industrial fermentation, Aflatoxin G2-d3 is studied to understand its effects on fermentation processes, particularly in the production of food and beverages where fungal contamination can be a concern .

Methods of Application

The compound is monitored during fermentation to assess its impact on microbial growth and product quality. This involves analytical techniques to detect and quantify any aflatoxin presence .

Results and Outcomes

Findings contribute to the development of fermentation protocols that minimize aflatoxin contamination, ensuring the safety and quality of the final products. This has implications for industry standards and regulatory compliance .

Feed and Food Additive Testing

Scientific Field

Veterinary Science and Food Technology

Application Summary

Aflatoxin G2-d3 is used in testing the efficacy of feed and food additives designed to bind or deactivate aflatoxins, thereby preventing them from being absorbed by animals and entering the food chain .

Methods of Application

Additives are mixed with feed or food containing Aflatoxin G2-d3, and their ability to neutralize the toxin is evaluated through in vitro and in vivo studies .

Results and Outcomes

Studies have shown that certain additives can effectively reduce the bioavailability of aflatoxins, leading to safer animal products and reduced health risks to humans who consume these products .

Synthetic Biology

Scientific Field

Synthetic Biology

Application Summary

Aflatoxin G2-d3 is used in synthetic biology to engineer biological systems that can detect or degrade aflatoxins, providing innovative solutions for aflatoxin control .

Methods of Application

Genetic engineering techniques are employed to create organisms or enzymes with the ability to interact with Aflatoxin G2-d3. These biological constructs are then tested for their functionality .

Results and Outcomes

This research has led to the creation of novel biosensors and biocatalysts that offer potential for real-time aflatoxin detection and biodegradation, contributing to food safety and environmental health .

Nanotechnology

Scientific Field

Nanotechnology

Application Summary

Nanotechnology explores the use of nanoparticles to adsorb or break down Aflatoxin G2-d3 molecules, aiming to develop more efficient methods for decontamination .

Methods of Application

Nanoparticles with high affinity for aflatoxins are synthesized and applied to contaminated samples. Their adsorption capacity and catalytic activity are measured .

Results and Outcomes

Research indicates that nanomaterials can significantly enhance the removal of aflatoxins from various matrices, offering a promising approach for mycotoxin management .

Proteomics and Metabolomics

Scientific Field

Biochemistry

Application Summary

Proteomics and metabolomics studies use Aflatoxin G2-d3 to investigate the molecular effects of aflatoxins on cellular systems, providing insights into the mechanisms of toxicity .

Methods of Application

Advanced analytical techniques like mass spectrometry are used to profile protein and metabolite changes in cells exposed to Aflatoxin G2-d3 .

Results and Outcomes

These studies have identified specific biomarkers associated with aflatoxin exposure and have contributed to a better understanding of the biochemical pathways affected by these toxins .

properties

IUPAC Name

(3S,7R)-11-(trideuteriomethoxy)-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,9,11,13(18)-tetraene-17,19-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-20-9-6-10-12(8-3-5-22-17(8)23-10)14-11(9)7-2-4-21-15(18)13(7)16(19)24-14/h6,8,17H,2-5H2,1H3/t8-,17+/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPCVRWVBBXIRMA-QVDKJMHESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4C5CCOC5OC4=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C2C3=C(C(=O)OCC3)C(=O)OC2=C4[C@@H]5CCO[C@@H]5OC4=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aflatoxin G2-d3

CAS RN

1217758-21-8
Record name (7aR,10aS)-3,4,7a,9,10,10a-Hexahydro-5-(methoxy-d3)-1H,12H-furo[3',2':4,5]furo[2,3-h]pyrano[3,4-c][1]benzopyran -1,12-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.